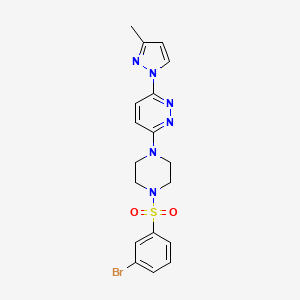![molecular formula C16H14N2O2S B2549374 2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile CAS No. 1803611-42-8](/img/structure/B2549374.png)
2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile is a complex organic compound with a unique structure that combines a cyclopenta[b]thiophene ring with a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Benzonitrile Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the benzonitrile group to the cyclopenta[b]thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiophene ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Products may include nitro derivatives or sulfoxides.
Reduction: Amines or reduced thiophene derivatives.
Substitution: Various substituted benzonitrile or thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, the compound’s properties may be leveraged in the development of new materials, such as organic semiconductors or advanced polymers. Its ability to undergo various chemical reactions makes it versatile for material science applications.
Mecanismo De Acción
The mechanism of action for 2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl derivatives: These compounds share the cyclopenta[b]thiophene core but differ in their substituents.
Benzonitrile derivatives: Compounds with similar benzonitrile moieties but different attached groups.
Uniqueness
2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile is unique due to the combination of its cyclopenta[b]thiophene and benzonitrile structures. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl)-5-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-10-5-6-11(9(7-10)8-17)15(19)14-12-3-2-4-13(12)21-16(14)18/h5-7H,2-4,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSALYATSGTFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2549291.png)

![3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2549294.png)






![7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2549307.png)
![{bicyclo[4.1.0]heptan-1-yl}methanol](/img/structure/B2549309.png)
![N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2549310.png)

![N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2549313.png)
